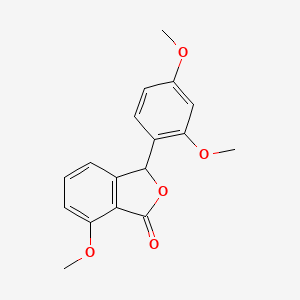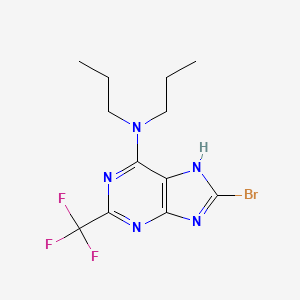
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL is an organic compound with the molecular formula C10H20O It is a derivative of heptanol, characterized by the presence of a methylprop-1-enylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL typically involves the reaction of heptanal with isobutylene in the presence of a catalyst. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Non-polar solvents like hexane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form saturated alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-(2-Methylprop-1-EN-1-ylidene)heptan-2-one.
Reduction: Formation of 3-(2-Methylprop-1-yl)heptan-1-OL.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Modulating enzyme activity or receptor function.
Altering cellular pathways: Influencing metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylprop-1-EN-1-ylidene)hexan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)octan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)nonan-1-OL
Uniqueness
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL stands out due to its specific chain length and the presence of the methylprop-1-enylidene group, which imparts unique chemical and physical properties. These characteristics make it particularly valuable in certain applications, such as in the synthesis of complex organic molecules and in the development of novel materials.
Propiedades
Número CAS |
821783-06-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11(7-8-12)9-10(2)3/h12H,4-8H2,1-3H3 |
Clave InChI |
KQDDQOSJADCGKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)


![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)



![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)

